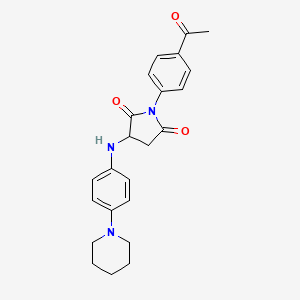
1-(4-Acetylphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Acetylphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C23H25N3O3 and its molecular weight is 391.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(4-Acetylphenyl)-3-((4-(piperidin-1-yl)phenyl)amino)pyrrolidine-2,5-dione is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrrolidine core substituted with various functional groups. Its molecular formula is C20H24N2O2, and it features both an acetylphenyl and a piperidinyl moiety, which may contribute to its biological activity.
The biological activity of this compound is likely mediated through interactions with specific receptors or enzymes within biological systems. The interactions can lead to modulation of various signaling pathways, which are crucial for its therapeutic effects.
Potential Mechanisms:
- Receptor Binding : The compound may bind to G-protein coupled receptors (GPCRs), influencing downstream signaling cascades .
- Enzyme Inhibition : It may inhibit specific enzymes related to disease pathways, contributing to its anti-cancer or anti-inflammatory properties.
Biological Activity Overview
The biological activities reported for similar compounds suggest that this compound may exhibit:
- Anticancer Activity : Analogous compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been tested against Jurkat and HT29 cells, displaying IC50 values lower than standard treatments like doxorubicin .
- Antimicrobial Properties : Some derivatives have demonstrated antibacterial activity against Gram-positive bacteria, indicating potential for broader antimicrobial applications .
Anticancer Activity
A study investigating the structure-activity relationship (SAR) of pyrrolidine derivatives found that specific substitutions on the phenyl rings significantly enhanced cytotoxicity against cancer cell lines. For example, a compound structurally similar to this compound exhibited an IC50 value of less than 10 µM against HT29 cells .
Antimicrobial Studies
Research has indicated that certain thiazole-containing derivatives exhibit promising antimicrobial properties. In a comparative study, the presence of specific functional groups was correlated with increased efficacy against bacterial strains .
Data Table: Biological Activity Comparisons
Properties
IUPAC Name |
1-(4-acetylphenyl)-3-(4-piperidin-1-ylanilino)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16(27)17-5-9-20(10-6-17)26-22(28)15-21(23(26)29)24-18-7-11-19(12-8-18)25-13-3-2-4-14-25/h5-12,21,24H,2-4,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYZPLSWEKQZSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














